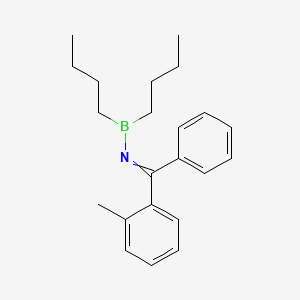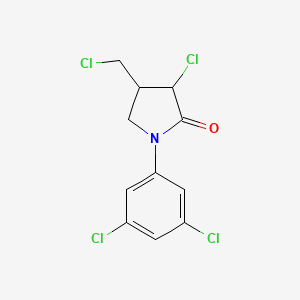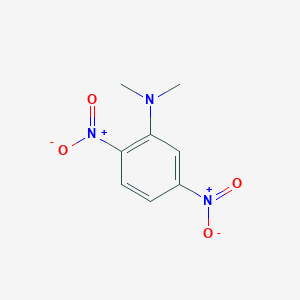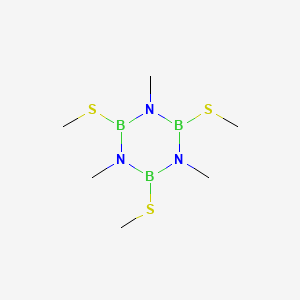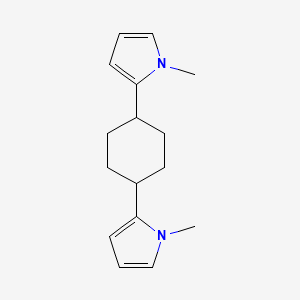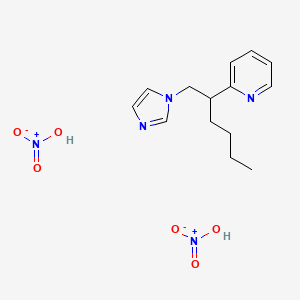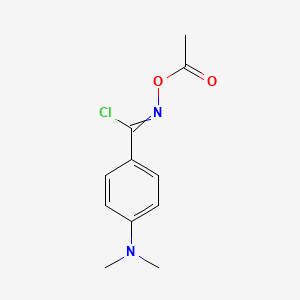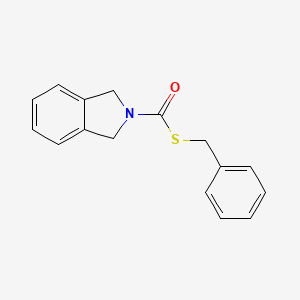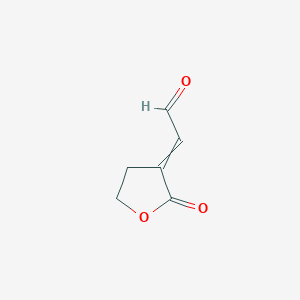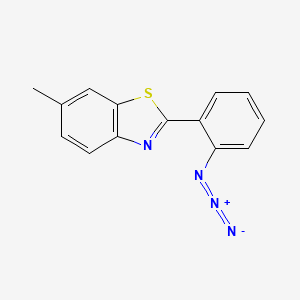
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole is an organic compound that belongs to the class of azides and benzothiazoles This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further connected to a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-6-methylbenzothiazole with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the desired azide compound . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium intermediate.
Industrial Production Methods
While specific industrial production methods for 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product. Additionally, safety measures must be in place due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Thermal Decomposition: The compound can decompose upon heating to form reactive intermediates such as nitrenes.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at elevated temperatures.
Cycloaddition Reactions: Often catalyzed by transition metals such as copper or ruthenium.
Reduction: Commonly performed using triphenylphosphine or other phosphorus-based reagents.
Major Products Formed
Thermal Decomposition: Formation of nitrenes and subsequent rearrangement products.
Cycloaddition Reactions: Formation of triazoles.
Reduction: Formation of the corresponding amine.
科学的研究の応用
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of new materials with unique properties, such as photo-responsive materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to form bioactive compounds.
作用機序
The mechanism of action of 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole primarily involves the generation of reactive intermediates such as nitrenes upon thermal decomposition . These intermediates can undergo various reactions, including insertion into C-H bonds and cycloaddition reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Similar Compounds
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- (2-Azidophenyl)(phenyl)methanone
- 1-Azido-2-nitrobenzene
Uniqueness
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole is unique due to the presence of both an azido group and a benzothiazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other azido compounds. The benzothiazole ring system also contributes to its stability and potential biological activity.
特性
CAS番号 |
61073-47-0 |
|---|---|
分子式 |
C14H10N4S |
分子量 |
266.32 g/mol |
IUPAC名 |
2-(2-azidophenyl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H10N4S/c1-9-6-7-12-13(8-9)19-14(16-12)10-4-2-3-5-11(10)17-18-15/h2-8H,1H3 |
InChIキー |
VEISJSGBMNFMKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


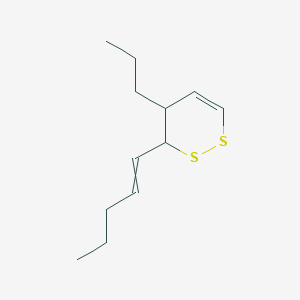

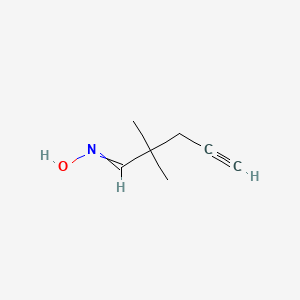
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
